molecular formula C14H13NO4 B271262 2-Oxo-2-(2-toluidino)ethyl 2-furoate

2-Oxo-2-(2-toluidino)ethyl 2-furoate

Cat. No.: B271262
M. Wt: 259.26 g/mol
InChI Key: ATTPEVLONXEXML-UHFFFAOYSA-N
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Description

2-Oxo-2-(2-toluidino)ethyl 2-furoate is a structurally complex molecule featuring a 2-furoate ester backbone linked to a 2-oxoacetamide group substituted with a 2-toluidino (o-tolylamino) moiety. This compound combines aromatic, ester, and amide functionalities, making it relevant in pharmaceutical and materials science research.

Key structural features include:

  • 2-Furoate group: A furan-based ester known for its role in fragrance chemistry and metabolic intermediates .
  • 2-Oxoacetamide core: A reactive moiety that may contribute to biological interactions, such as anesthetic or enzymatic activity .
  • 2-Toluidino substituent: A methyl-substituted aniline group, which can enhance lipophilicity and influence pharmacokinetic properties .

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

[2-(2-methylanilino)-2-oxoethyl] furan-2-carboxylate

InChI

InChI=1S/C14H13NO4/c1-10-5-2-3-6-11(10)15-13(16)9-19-14(17)12-7-4-8-18-12/h2-8H,9H2,1H3,(H,15,16)

InChI Key

ATTPEVLONXEXML-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)COC(=O)C2=CC=CO2

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

Furoate Esters
  • Ethyl 2-furoate (C₆H₆O₃): A simpler ester lacking the oxoacetamide and toluidino groups. Ethyl 2-furoate exhibits intense "sweet," "acid," and "urinous" odor profiles, distinct from allyl 2-furoate (which has a "decayed" odor) .
  • Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate (C₁₀H₁₀O₅): Contains additional hydroxyl and conjugated carbonyl groups. Its molecular weight (210 g/mol) and polar functional groups suggest higher water solubility than 2-oxo-2-(2-toluidino)ethyl 2-furoate, which is more lipophilic due to the toluidino substituent .
Oxoacetamide Derivatives
  • N-(2-Oxo-2-(phenylamino)ethyl) carboxamides: These derivatives, studied for surface anesthetic activity, share the 2-oxoacetamide core but replace the toluidino group with phenyl or alkyl chains. For example, compound 4h in demonstrated significant infiltration anesthesia (ED₅₀ = 0.08 mg/kg), suggesting that the toluidino group in the target compound could modulate similar bioactivity .
  • Ethyl 2-oxo-2-((2-(phenylethynyl)phenyl)amino)acetate (C₁₈H₁₅NO₃): Features a phenylethynyl substituent instead of toluidino. This compound has a lower yield (57%) and melting point (84.5–86.0°C) compared to toluidino analogs, highlighting the synthetic challenges and physical property variations induced by aromatic substitutions .

Structural Isomers and Substituted Analogs

  • 4-[(E)-({(4-Methylphenyl)aminoacetyl}hydrazono)methyl]phenyl 2-furoate (C₂₂H₂₀N₂O₅): A hydrazone-linked analog with a p-toluidino group. This compound (CAS 881470-34-4) shares the toluidino and furoate motifs but includes a hydrazone spacer, which may enhance metal coordination or photochemical reactivity .
  • [2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2,4,5-trichlorophenoxy)acetate (C₁₅H₁₂Cl₃NO₅): Incorporates a trichlorophenoxy group, increasing molecular weight (392.6 g/mol) and lipophilicity (XLogP3 = 3.6).

Key Research Findings and Implications

  • Synthetic Challenges: The toluidino group in this compound may require controlled reaction conditions to avoid side reactions, as seen in analogous oxoacetamide syntheses .
  • Odor and Stability : Unlike simpler furoate esters (e.g., ethyl 2-furoate), the target compound’s odor profile is uncharacterized, but its increased steric bulk likely reduces volatility .

Notes

  • Limited direct data on this compound necessitates extrapolation from structural analogs.
  • Contradictions in biological outcomes (e.g., anesthesia vs. toxicity) highlight the need for targeted studies on toluidino-substituted derivatives.

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